molecular formula C14H14N2O2 B13258451 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13258451
M. Wt: 242.27 g/mol
InChI Key: NRQUHALZPZODJT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrimidinone core. The 4-methoxyphenyl substituent at position 2 introduces electron-donating properties, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-18-11-6-4-10(5-7-11)12-9-14(17)16-8-2-3-13(16)15-12/h4-7,9H,2-3,8H2,1H3

InChI Key

NRQUHALZPZODJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3CCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . Another method includes the CuI-catalyzed C–N bond formation and intramolecular amidation reaction at 130°C in DMF, which allows for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and catalytic processes can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while alkylation can be performed using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The aryl group at position 2 is critical for modulating electronic and steric properties. Key analogs include:

Compound Name Substituent at Position 2 Core Structure Key Properties/Applications Reference
2-(4-Methoxyphenyl)-pyrrolo[1,2-a]pyrimidin-4-one 4-Methoxyphenyl Pyrrolo[1,2-a]pyrimidinone Electron-rich; potential CNS activity inferred from analogs N/A
6-Methyl-2-(2-methylphenyl)-pyrrolo[1,2-a]pyrimidin-4-one 2-Methylphenyl Pyrrolo[1,2-a]pyrimidinone Discontinued (synthesis challenges?)
7-Amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-pyrido[2,3-d]pyrimidine 4-Chlorophenyl Pyrido[2,3-d]pyrimidinone Thioxo group enhances H-bonding; unknown bioactivity
Risperidone (atypical antipsychotic) 6-Fluoro-1,2-benzoxazol-3-yl Pyrido[1,2-a]pyrimidinone Binds 5-HT/D2 receptors; clinical use

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group may improve metabolic stability compared to electron-withdrawing substituents (e.g., chloro in ) but reduce electrophilic reactivity.

Core Structure Modifications

The fusion pattern of the bicyclic system significantly impacts molecular geometry and bioactivity:

  • Pyrrolo[1,2-a]pyrimidinone vs. Pyrido[1,2-a]pyrimidinone: Pyrrolo derivatives (e.g., target compound) have a five-membered pyrrolidine ring, introducing conformational flexibility.
  • Thioxo vs. Oxo groups : Thioxo-containing analogs () exhibit altered hydrogen-bonding capacity, which may enhance enzyme inhibition but reduce bioavailability .

Pharmacological Implications from Patent Derivatives ()

Recent patents describe 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with substituents such as:

  • Piperazinyl/pyrrolidinyl amines: Improve solubility and blood-brain barrier penetration (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl] derivatives) .
  • Fluorine substitutions : Enhance metabolic stability (e.g., 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)) .
  • Pyrazolo[1,5-a]pyridine moieties : Increase lipophilicity and target affinity (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)) .

Comparison with Target Compound : While the target compound lacks these advanced substitutions, its 4-methoxyphenyl group may offer a balance of solubility and receptor affinity, analogous to fluorinated or pyrazolo-containing derivatives.

Biological Activity

2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060037-80-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is C14H14N2O2C_{14}H_{14}N_{2}O_{2} with a molecular weight of 242.27 g/mol. The compound features a pyrrolo-pyrimidine core structure that is often associated with various biological activities.

PropertyValue
CAS Number2060037-80-9
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
Melting PointNot available
Boiling PointNot available

Antiproliferative Activity

Research indicates that compounds with a pyrrolo-pyrimidine structure exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the methoxy group at the para position of the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy.

Antimicrobial Activity

Preliminary investigations suggest that 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to reduced proliferation of cancer cells and pathogens.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be significantly influenced by modifications to its chemical structure.

Key SAR Findings:

  • Methoxy Group: The presence of the methoxy group enhances solubility and bioavailability.
  • Pyrrolo-Pyrimidine Core: Variations in substituents on the pyrimidine ring can lead to changes in potency and selectivity against specific biological targets.
  • Amino Substituents: Introduction of amino groups at various positions has been linked to increased antiproliferative activity.

Case Studies

  • Anticancer Studies: A study involving the administration of this compound in vitro demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .
  • Antimicrobial Testing: In vitro tests against Staphylococcus aureus showed that this compound could inhibit bacterial growth at concentrations as low as 50 µg/mL .
  • Enzyme Inhibition Assays: Inhibition assays revealed that 2-(4-Methoxyphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one effectively inhibited DHFR with an IC50 value of approximately 25 µM .

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